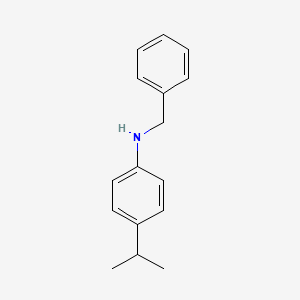

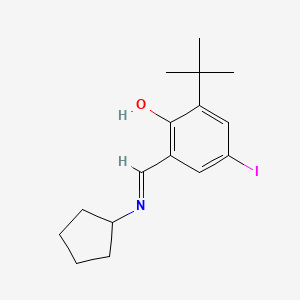

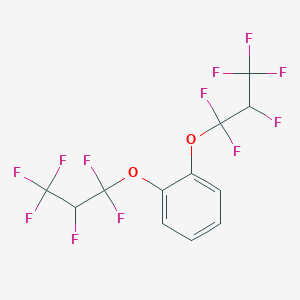

![molecular formula C40H47N6O8P B6299843 5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine CAS No. 1401110-53-9](/img/structure/B6299843.png)

5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine is a chemically modified nucleoside analog used in oligonucleotide synthesis. This compound is crucial in the preparation of synthetic oligonucleotides, which are short sequences of nucleic acids instrumental in various research and therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several key steps, beginning with the protection of the inosine nucleoside. The 3'-hydroxyl group is protected using a 4,4'-dimethoxytrityl (DMT) group, forming the 3'-O-(4,4'-dimethoxytrityl) derivative. Subsequently, the 5'-hydroxyl group is protected with a 2-cyanoethoxy-(N,N-diisopropylamino)phosphine moiety, resulting in the final compound. Reaction conditions typically involve the use of base catalysts and controlled temperatures to ensure proper reaction progression.

Industrial Production Methods: Industrial production of this compound leverages automated synthesizers designed for oligonucleotide synthesis. These machines facilitate high-throughput production under carefully monitored conditions, optimizing yield and purity. The steps include solid-phase synthesis techniques where the modified nucleoside is sequentially added to a growing oligonucleotide chain.

化学反应分析

Types of Reactions: The compound primarily undergoes reactions typical of protected nucleosides, including:

Deprotection: : Removal of protecting groups under acidic or basic conditions.

Coupling: : Formation of phosphodiester bonds during oligonucleotide synthesis.

Oxidation: : Conversion of phosphite triesters to phosphotriesters using iodine or similar oxidants.

Deprotection: : Acids like trichloroacetic acid for DMT removal.

Coupling: : Activators like tetrazole derivatives.

Oxidation: : Iodine in tetrahydrofuran (THF) with water and pyridine.

Major Products Formed: The major products include fully synthesized oligonucleotides with specific sequences, ready for further functionalization or use in applications.

科学研究应用

Chemistry: Used in the synthesis of modified oligonucleotides, facilitating the study of nucleic acid chemistry and the development of novel nucleic acid-based materials.

Biology: Essential for creating probes for detecting specific DNA or RNA sequences. Utilized in techniques such as PCR, FISH, and microarray analysis.

Medicine: Key in the development of antisense oligonucleotides and siRNA therapies, targeting specific genes for therapeutic intervention.

Industry: Used in the production of synthetic genes and other oligonucleotide-based products for research and diagnostic purposes.

作用机制

The compound facilitates oligonucleotide synthesis by acting as a protected building block. The protecting groups prevent premature reactions during the sequential addition of nucleotides. When integrated into oligonucleotides, the compound retains the structure necessary for binding to complementary nucleic acid sequences, enabling its use in genetic research and therapeutic applications.

相似化合物的比较

Similar Compounds:

5'-O-DMT-2'-deoxyguanosine: : Another protected nucleoside used in oligonucleotide synthesis, differing in the nucleobase.

5'-O-DMT-2'-deoxyadenosine: : Shares structural similarities but has distinct applications due to its nucleobase.

Uniqueness: 5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine stands out due to its unique protection and functional groups, enabling specific synthetic routes and applications not possible with other nucleosides.

Hopefully, this deep dive into this compound is exactly what you were looking for.

属性

IUPAC Name |

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N6O8P/c1-27(2)46(28(3)4)55(48,51-22-10-21-41)52-24-35-34(23-36(53-35)45-26-44-37-38(45)42-25-43-39(37)47)54-40(29-11-8-7-9-12-29,30-13-17-32(49-5)18-14-30)31-15-19-33(50-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47)/t34-,35+,36+,55?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEBHSTVAZOVAY-XRWLJTIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(=O)(OCCC#N)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(=O)(OCCC#N)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N6O8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

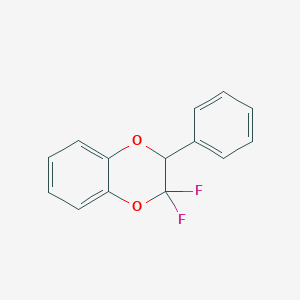

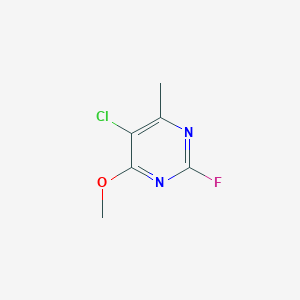

![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)

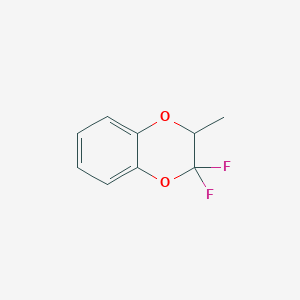

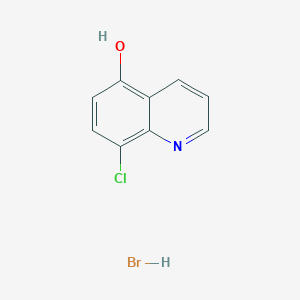

![N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B6299848.png)

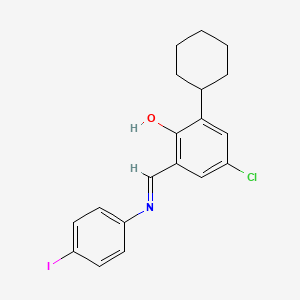

![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)